molecular formula C16H15ClN4O3 B2486472 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide CAS No. 2034457-39-9

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide

Cat. No.: B2486472
CAS No.: 2034457-39-9
M. Wt: 346.77
InChI Key: PAZHWCRTFSHJEY-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C16H15ClN4O3 and its molecular weight is 346.77. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Spectral Characterisation

  • Research has explored the synthesis of derivatives similar to N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide, demonstrating the preparation of various derivatives via reactions with different electrophilic reagents. This shows the compound's potential for varied chemical modifications and applications in chemical research (Mahmoud et al., 2012).

Antimicrobial Activity

  • Studies have synthesized novel derivatives of pyrazine-2-carboxamides, including those structurally related to this compound, and evaluated them for antimicrobial activity. Some derivatives exhibited promising antimicrobial properties (Jyothi & Madhavi, 2019).

Carbonic Anhydrase Inhibition

  • Research on [1,4]oxazepine-based primary sulfonamides, structurally related to the compound of interest, has revealed strong inhibition of human carbonic anhydrases, indicating potential therapeutic applications (Sapegin et al., 2018).

Molecular Docking and Antimicrobial Evaluation

  • Piperazine and triazolo-pyrazine derivatives, closely related to this compound, have been synthesized and subjected to molecular docking studies, showing potential for developing more potent antimicrobials (Patil et al., 2021).

Serotonin-3 (5-HT3) Receptor Antagonists

  • Structurally related compounds have been identified as potent serotonin-3 (5-HT3) receptor antagonists, indicating possible uses in neurological research and therapy (Harada et al., 1995).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the discovery of new pharmacologically active compounds .

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3/c17-12-1-2-14-11(7-12)9-21(15(22)10-24-14)6-5-20-16(23)13-8-18-3-4-19-13/h1-4,7-8H,5-6,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZHWCRTFSHJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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